1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-difluorobenzyl bromide, thiophene-2-carbaldehyde, and appropriate pyrimidine derivatives. The key steps may involve:
Nucleophilic substitution: reactions to introduce the benzyl and thiophene groups.
Cyclization: reactions to form the thienopyrimidine core.
Purification: steps such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Scaling up: the reaction volumes.
Using continuous flow reactors: for better control over reaction parameters.
Implementing efficient purification techniques: to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: might yield sulfoxides or sulfones.
Reduction: could produce alcohols or amines.
Substitution: might result in halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its properties in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
- 1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both fluorine and thiophene groups. These structural features may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S2/c20-14-4-3-12(10-15(14)21)11-23-16-6-9-27-17(16)18(24)22(19(23)25)7-5-13-2-1-8-26-13/h1-4,6,8-10H,5,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAZUIZEFFMFDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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